7-demethylrobustigenin

Description

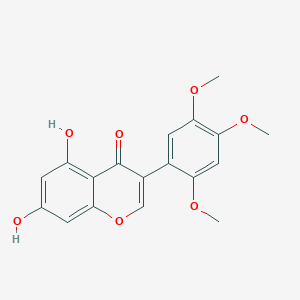

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-7-15(24-3)14(23-2)6-10(13)11-8-25-16-5-9(19)4-12(20)17(16)18(11)21/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYUMUHNYLUAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177865 | |

| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75340-02-2 | |

| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75340-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethnobotanical and Phytochemical Context of 7 Demethylrobustigenin Sourcing

Natural Occurrence and Distribution within Plant Genera

The distribution of 7-demethylrobustigenin is highly specific, primarily concentrated within the genus Erythrina, a member of the legume family (Fabaceae).

The genus Erythrina, commonly known as coral trees, is a well-documented source of isoflavonoids, including this compound and its derivatives. nih.gov Research has confirmed the presence of this compound in various tissues of several Erythrina species.

Erythrina sacleuxii : The stem bark of this species is a particularly rich source from which this compound (also characterized as 5,7-dihydroxy-2′,4′,5′-trimethoxyisoflavone) has been repeatedly isolated. ub.bwuonbi.ac.keuonbi.ac.ke Additionally, its reduced form, (R)-2,3-dihydro-7-demethylrobustigenin, has also been identified in the stem bark. nih.govresearch-nexus.netuonbi.ac.ke

Erythrina abyssinica : Phytochemical analyses of the roots and twigs of Erythrina abyssinica have led to the isolation of this compound. nih.govscispace.comresearchgate.net

Erythrina latissima : The stem bark of the broad-leaved coral tree, Erythrina latissima, has been found to contain the isoflavanone (B1217009) (2R)-2,3-dihydro-7-demethylrobustigenin. researchgate.netuantwerpen.be

Erythrina lysistemon : While extracts from Erythrina lysistemon have been investigated for their bioactive properties, the specific isolation of this compound from this species is not as prominently documented in the reviewed literature as it is for the other mentioned species. uantwerpen.be

The following table summarizes the documented occurrence of this compound and its related form in select Erythrina species.

Table 1: Occurrence of this compound in Erythrina Species

| Species | Compound Form | Plant Part | Citations |

|---|---|---|---|

| Erythrina sacleuxii | This compound | Stem Bark | ub.bwuonbi.ac.keuonbi.ac.ke |

| Erythrina sacleuxii | (R)-2,3-dihydro-7-demethylrobustigenin | Stem Bark | nih.govresearch-nexus.netuonbi.ac.ke |

| Erythrina abyssinica | This compound | Roots, Twigs | nih.govscispace.comresearchgate.net |

| Erythrina latissima | (2R)-2,3-dihydro-7-demethylrobustigenin | Stem Bark | researchgate.netuantwerpen.be |

Historically, isoflavonoids were considered characteristic metabolites of the legume family (Fabaceae). researchgate.net However, extensive research has broadened this understanding, revealing their presence in a diverse range of plant taxa. Isoflavonoids have now been identified in at least 59 non-leguminous families, spanning multiple classes of multicellular plants, including mosses (Bryopsida) and conifers (Pinopsida) as well as flowering plants (Magnoliopsida and Liliopsida). researchgate.net

Notable non-leguminous families reported to produce isoflavonoids include Apocynaceae, Amaryllidaceae, Iridaceae, Malvaceae, Poaceae, Rubiaceae, and Zingiberaceae. researchgate.net The discovery of an isoflavone (B191592) synthase enzyme in wheat, which belongs to a different enzyme family than those found in legumes, suggests that the ability to produce isoflavonoids evolved independently in different plant lineages. nih.gov Within the Fabaceae family itself, this compound's dihydro-form has also been found in the root cortex of Bauhinia variegata, indicating its distribution in other genera beyond Erythrina. scribd.com This wide distribution, however, does not diminish the fact that legumes, and specifically certain Erythrina species, remain a concentrated and well-documented source of these compounds.

Advanced Methodologies for Isolation and Purification from Complex Plant Extracts

Extracting a single, pure compound like this compound from a complex plant matrix is a multi-step process that requires sophisticated chemical techniques. The process begins with solvent extraction to create a crude extract, followed by chromatographic methods to separate the individual components.

Chromatography is an indispensable technique for separating the components of a mixture. researchgate.net The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. iipseries.org For the isolation of this compound and other flavonoids from Erythrina extracts, several chromatographic methods are employed.

Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. uantwerpen.beiipseries.org A solvent or solvent mixture (mobile phase) is used to move the compounds down the column. Separation occurs because different compounds move at different rates depending on their affinity for the stationary phase. iipseries.org

Sephadex LH-20 Column Chromatography : This is a specific type of size-exclusion chromatography often used for purifying natural products. scribd.comresearchgate.net The stationary phase is a modified dextran (B179266) gel that separates molecules based on their size and polarity. It is particularly effective for separating flavonoids. scribd.comresearchgate.net

Preparative Thin-Layer Chromatography (TLC) : While TLC is often used for rapid qualitative analysis, it can be scaled up for preparative purposes to isolate small quantities of a compound. iipseries.orgscribd.com The extract is applied as a band onto a plate coated with an adsorbent, and a solvent moves up the plate, separating the components into distinct bands that can then be physically scraped off and eluted. scribd.com

Solvent Selection : The choice of solvent is guided by the polarity of the target compound. For the isolation of this compound from Erythrina abyssinica, a polar solvent mixture of chloroform (B151607) and methanol (B129727) (1:1) has been effectively used. nih.govscispace.com In another instance, a methanol/dichloromethane (50/50) mixture was found to be an efficient choice for extracting flavonoids from Erythrina bark. uantwerpen.be The process often involves successive extraction with a series of solvents of increasing polarity, such as starting with hexane, followed by chloroform, ethyl acetate (B1210297), and finally methanol, to fractionate the extract based on polarity. researchgate.net

Extraction Method : The physical method of extraction also impacts efficiency. Studies have shown that heating an extraction mixture under reflux is more efficient than sonication (using ultrasound). uantwerpen.be Conventional methods like Soxhlet extraction, which involves continuous washing of the plant material with a heated solvent, are also employed. researchgate.net However, modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are gaining favor as they can achieve high yields in shorter times with less solvent consumption compared to conventional methods. nih.gov

Parameter Optimization : Other factors that can be optimized include the solvent-to-sample ratio, extraction time, and temperature. chromatographyonline.comsrce.hr For instance, increasing the extraction time and temperature can sometimes lead to higher yields, though care must be taken to avoid degradation of heat-sensitive compounds. mdpi.commyu-group.co.jp

Transitioning from laboratory-scale isolation to large-scale production presents significant challenges. One of the primary difficulties noted for compounds from Erythrina species is that their large-scale isolation is very time-consuming. uantwerpen.be This is compounded by several factors:

Low Yield : The concentration of this compound in the raw plant material is often low, meaning large quantities of biomass are needed to produce a small amount of the pure compound.

Complex Purification : Plant extracts are highly complex mixtures. The isolation of a single compound requires multiple, sequential chromatographic steps, which is labor-intensive and difficult to scale up efficiently. myu-group.co.jp

Solvent Consumption : Large-scale extraction and chromatography consume vast quantities of organic solvents. This not only represents a significant cost but also raises environmental concerns regarding waste disposal. nih.gov

Economic Viability : The high cost associated with processing large amounts of plant material and solvents, combined with the time-consuming nature of the purification process, can make the large-scale isolation of this compound economically unfeasible unless it is intended for a high-value application.

Biosynthesis and Pathway Elucidation of 7 Demethylrobustigenin

Hypothesized Biosynthetic Pathways of Isoflavonoids Preceding 7-Demethylrobustigenin

The journey to synthesizing complex isoflavonoids like this compound begins with primary metabolic pathways that provide the basic chemical skeletons. These precursors are channeled into the specialized phenylpropanoid pathway, which serves as the superhighway for flavonoid and isoflavonoid (B1168493) production.

The biosynthesis of all phenylpropanoids, including isoflavonoids, originates from the shikimate pathway. hebmu.edu.cn This essential metabolic route is responsible for producing the aromatic amino acids L-phenylalanine and L-tyrosine in plants and microorganisms. hebmu.edu.cnscience.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle) to form a seven-carbon sugar, which is then cyclized and converted through several steps to shikimic acid. hebmu.edu.cn

The pathway culminates in the synthesis of chorismate, a critical branch-point intermediate. Chorismate serves as the precursor for L-phenylalanine, which is the primary entry point into the general phenylpropanoid pathway. encyclopedia.pubresearchgate.net The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. encyclopedia.pubcaas.cn Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) produces p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA. frontiersin.orgresearchgate.net This activated thioester is a pivotal substrate for the next stage of biosynthesis.

The formation of the characteristic C6-C3-C6 flavonoid backbone is accomplished through the action of Type III polyketide synthases (PKSs). encyclopedia.pubfrontiersin.org Specifically, the enzyme chalcone (B49325) synthase (CHS) catalyzes the key condensation reaction. mdpi.com CHS takes one molecule of p-coumaroyl-CoA (derived from the shikimate pathway) as a starter unit and facilitates three successive rounds of condensation with three molecules of malonyl-CoA, an extender unit derived from the acetate (B1210297) pathway. encyclopedia.pubnih.gov

This reaction, involving a C6-C1 Claisen cyclization, produces a polyketide intermediate that cyclizes to form the chalcone scaffold, typically naringenin (B18129) chalcone. encyclopedia.pubfrontiersin.org This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. encyclopedia.pub Naringenin is the central precursor for a vast array of flavonoids and is the direct substrate for the first committed step in isoflavonoid biosynthesis, which is catalyzed by isoflavone (B191592) synthase (IFS). frontiersin.orgnih.gov IFS, a cytochrome P450 enzyme, catalyzes an aryl migration of the B-ring from position C2 to C3 of the flavanone skeleton, forming the isoflavone structure. frontiersin.orgfrontiersin.org Subsequent modifications, including hydroxylations and O-methylations by various enzymes like O-methyltransferases (OMTs), would ultimately lead to the formation of this compound (5,7-Dihydroxy-2',4',5'-trimethoxyisoflavone). nih.govnih.gov

Characterization of Biosynthetic Gene Clusters (BGCs) Related to Isoflavone Production

The genes encoding the enzymes for a specific metabolic pathway are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). The discovery and characterization of these BGCs are fundamental to understanding and engineering the production of natural products like isoflavonoids.

Genome mining has become a powerful strategy for discovering novel BGCs. nih.gov Computational tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are widely used to scan entire genomes for sequences homologous to known biosynthetic enzymes, thereby identifying putative BGCs. nih.gov For isoflavonoid discovery, genomes can be mined for key genes such as isoflavone synthase (IFS) or chalcone synthase (CHS), which often reside within the relevant BGC. researchgate.netresearchgate.net

This approach has successfully identified BGCs for isoflavonoids in both their native producers and in other organisms. For example, a pathogen-induced BGC was uncovered in wheat, revealing an alternative pathway to isoflavonoid synthesis not previously seen in legumes. nih.govnih.gov This cluster contained genes for a chalcone synthase, cytochrome P450s, and O-methyltransferases, demonstrating a complete functional unit for producing a specific isoflavone. nih.gov In fungi, genome mining using a self-resistance gene as a probe has also led to the discovery of unique flavonoid biosynthesis pathways. researchgate.netresearchgate.net These strategies allow researchers to link a compound to its genetic blueprint, paving the way for heterologous expression and pathway elucidation. uwa.edu.au

Once a candidate BGC is identified, functional genomics and proteomics are employed to validate gene function and understand pathway dynamics. Transcriptomics, particularly through RNA sequencing (RNA-seq), is used to study gene expression patterns under specific conditions. mdpi.com For instance, comparing the transcriptomes of high- and low-isoflavone producing plant varieties can reveal which biosynthetic genes are upregulated. mdpi.commdpi.com Co-expression analysis can identify novel genes involved in the pathway, as genes within a BGC are often co-regulated and thus expressed together. nih.gov This method was used in soybean to identify a unique isoflavone O-methyltransferase (IOMT) by observing its co-expression with a known key enzyme, flavonoid 6-hydroxylase (F6H), under biotic stress. nih.govsemanticscholar.org

Proteomics complements genomics by studying the proteins—the actual enzymatic machinery—of the pathway. Techniques can confirm the presence and abundance of biosynthetic enzymes. researchgate.net Furthermore, proteomics is crucial for studying protein-protein interactions. It has been shown that isoflavonoid biosynthetic enzymes can form multi-enzyme complexes, often called "metabolons," which are thought to be tethered to the endoplasmic reticulum. encyclopedia.pubbiorxiv.org These complexes facilitate efficient metabolic flux by channeling substrates between active sites. Yeast-based synthetic biology platforms have been developed to characterize these interactions, demonstrating how an enzyme like isoflavone synthase (GmIFS2) can recruit other enzymes to regulate metabolic flow between competing pathways. biorxiv.org

The expression of isoflavone biosynthetic genes is tightly controlled by a complex network of transcription factors (TFs). bioscipublisher.com These regulatory proteins bind to specific sequences in the promoter regions of biosynthetic genes, either activating or repressing their transcription. caas.cn Several families of TFs have been implicated in regulating isoflavonoid biosynthesis, including MYB, bZIP, WRKY, and C2H2-type zinc-finger proteins. mdpi.complos.orgcaas.cn

For example, in soybean, the R2R3-type MYB transcription factor GmMYB29 has been identified as a positive regulator that activates the promoters of key structural genes IFS2 and CHS8, leading to increased isoflavone accumulation. bioscipublisher.complos.org Conversely, other TFs, such as GmMYB77 and GmMYB39, act as negative regulators. caas.cnfrontiersin.org The activity of these TFs can be influenced by developmental cues and environmental or hormonal signals, allowing the plant to modulate isoflavone production in response to its needs, such as defense against pathogens. mdpi.combioscipublisher.com Identifying these regulators through techniques like genome-wide association studies (GWAS) and functional assays is crucial for efforts to metabolically engineer isoflavone content in crops. caas.cnplos.org

| Enzyme | Abbreviation | Function in Isoflavonoid Pathway | Gene Examples |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. encyclopedia.pubcaas.cn | PAL |

| Cinnamate 4-Hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. encyclopedia.pub | C4H |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org | 4CL |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.com | CHS7, CHS8 plos.orgoup.com |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. encyclopedia.pub | CHI |

| Isoflavone Synthase | IFS | Catalyzes aryl migration to form the isoflavone skeleton from a flavanone. frontiersin.orgfrontiersin.org | IFS1, IFS2 oup.com |

| Isoflavone O-Methyltransferase | IOMT | Catalyzes the methylation of hydroxyl groups on the isoflavone ring. nih.gov | GmIOMT1 nih.gov |

Enzymatic Steps and Key Enzymes in this compound Formation

The formation of this compound is a multi-step process involving a series of enzymatic reactions that modify a basic isoflavone skeleton. This pathway is a branch of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The key enzymatic activities implicated in the biosynthesis of this specific compound include isoflavone synthases, hydroxylases, O-methyltransferases, and a final demethylation step.

The biosynthesis is believed to start from a common isoflavone precursor, such as daidzein (B1669772) or genistein (B1671435), which is formed from the flavanone liquiritigenin (B1674857) or naringenin, respectively, through the action of isoflavone synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID). nih.govoup.comfrontiersin.org The subsequent modifications of the isoflavone core, particularly the intricate methoxylation pattern on the B-ring and the final demethylation at the C-7 position, are what lead to the unique structure of this compound.

Investigations into Specific Isoflavone Synthases

Isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase (CYP93C subfamily), is the pivotal enzyme that catalyzes the entry point into the isoflavonoid pathway. nih.govencyclopedia.pub It achieves this by catalyzing an aryl migration of the B-ring from the C-2 to the C-3 position of a flavanone precursor, forming a 2-hydroxyisoflavanone intermediate. nih.govnih.gov Subsequent dehydration, either spontaneous or catalyzed by 2-hydroxyisoflavanone dehydratase (HID), yields the isoflavone scaffold. nih.govnih.gov

The substrate specificity of IFS can vary between plant species. In many legumes, IFS acts on both liquiritigenin (leading to daidzein) and naringenin (leading to genistein). encyclopedia.pub The initial precursor for this compound is likely an isoflavone with hydroxyl groups at positions 5, 7, and 4' (like genistein) or 7 and 4' (like daidzein). The presence of the 5-hydroxyl group in this compound suggests that naringenin is the more probable initial substrate for IFS in the pathway leading to this compound.

Research has identified and characterized IFS genes from various leguminous plants, including soybean (Glycine max), alfalfa (Medicago sativa), and licorice (Glycyrrhiza echinata). nih.govnih.gov While no studies have specifically investigated the IFS responsible for this compound biosynthesis, it is presumed to be a member of the CYP93C family with a substrate preference that aligns with the substitution pattern of the final product.

Methyltransferase and Demethylase Activities

The characteristic trimethoxy substitution on the B-ring and the free hydroxyl group at the C-7 position of this compound point to the critical roles of O-methyltransferases (OMTs) and at least one demethylase.

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone nucleus. The biosynthesis of this compound requires multiple, regiospecific methylation events at the 2', 4', and 5' positions of the B-ring. This process likely involves a sequence of hydroxylation and methylation steps. For instance, an isoflavone 2'-hydroxylase (I2'H), a class of cytochrome P450 enzymes (CYP81E family), would first introduce a hydroxyl group at the 2' position. nih.govmdpi.com This would then be followed by methylation via a specific OMT. Similar hydroxylation and subsequent methylation events are presumed to occur at the 5' position.

Studies on various leguminous plants have identified several isoflavone O-methyltransferases with different substrate and positional specificities. nih.govmdpi.com For example, isoflavone 7-O-methyltransferases have been well-characterized. nih.gov However, the specific OMTs responsible for the 2'-, 4'-, and 5'-O-methylation in the biosynthesis of this compound have not yet been definitively identified. It is plausible that one or more promiscuous OMTs, capable of acting on different hydroxyl groups of the B-ring, are involved.

Demethylase Activity: A key feature of this compound is the hydroxyl group at the C-7 position, which suggests a final demethylation step from a 7-methoxy precursor, robustigenin (B600691) (5-hydroxy-7,2',4',5'-tetramethoxyisoflavone). mdpi.com The enzymatic removal of a methyl group is catalyzed by O-demethylases. While the specific isoflavone 7-O-demethylase involved in this terminal step has not been characterized in the context of this compound biosynthesis, O-demethylation is a known reaction in plant secondary metabolism. Additionally, microbial O-demethylases have been shown to convert methoxylated isoflavones. nih.govresearchgate.net

Substrate Specificity and Catalytic Mechanisms of Biosynthetic Enzymes

The efficiency and specificity of the entire biosynthetic pathway are governed by the substrate specificity and catalytic mechanisms of the involved enzymes.

Isoflavone Synthase (IFS) and 2-Hydroxyisoflavanone Dehydratase (HID): The catalytic mechanism of IFS involves a unique reaction that combines hydroxylation with aryl ring migration. nih.gov The substrate specificity of IFS and HID can determine the initial isoflavone core that enters the downstream modification pathway. For example, some HIDs show a preference for 4'-hydroxylated substrates, while others can process both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. oup.comnih.gov

O-Methyltransferases (OMTs): Plant OMTs exhibit a high degree of regiospecificity, ensuring that methylation occurs at the correct positions. The substrate specificity is determined by the architecture of the enzyme's active site, which dictates how the isoflavonoid substrate binds and is oriented for the methyl transfer from SAM. nih.gov The biosynthesis of this compound would require a series of OMTs with precise specificities for the 2', 4', and 5' hydroxyl groups that are sequentially introduced onto the B-ring.

The table below summarizes the key enzyme types and their putative roles in the biosynthesis of this compound.

| Enzyme Class | Putative Substrate(s) | Putative Product(s) | Role in this compound Biosynthesis |

| Isoflavone Synthase (IFS) | Naringenin | 2,5,7,4'-Tetrahydroxyisoflavanone | Formation of the initial isoflavone skeleton. |

| 2-Hydroxyisoflavanone Dehydratase (HID) | 2,5,7,4'-Tetrahydroxyisoflavanone | Genistein (5,7,4'-Trihydroxyisoflavone) | Dehydration to form the stable isoflavone ring. |

| Isoflavone 2'-Hydroxylase (I2'H) | Genistein | 2',5,7,4'-Tetrahydroxyisoflavone | Introduction of a hydroxyl group at the 2'-position for subsequent methylation. |

| Isoflavone O-Methyltransferase (OMT) | 2',5,7,4'-Tetrahydroxyisoflavone | 5,7,4'-Trihydroxy-2'-methoxyisoflavone | Methylation of the 2'-hydroxyl group. |

| Isoflavone 5'-Hydroxylase | 5,7,4'-Trihydroxy-2'-methoxyisoflavone | 2',5'-Dihydroxy-5,7,4'-trimethoxyisoflavone | Introduction of a hydroxyl group at the 5'-position. |

| Isoflavone O-Methyltransferase (OMT) | Intermediates with free hydroxyls | Sequentially methylated isoflavones | Stepwise methylation of the B-ring hydroxyl groups. |

| Isoflavone 7-O-Demethylase | Robustigenin | This compound | Final demethylation to yield the title compound. |

Advanced Analytical Methodologies for Structural Confirmation and Quantification of 7 Demethylrobustigenin

The unambiguous structural confirmation and accurate quantification of 7-demethylrobustigenin, a naturally occurring isoflavonoid (B1168493), rely on a suite of advanced analytical methodologies. These techniques provide in-depth information beyond basic identification, enabling complete structural elucidation, stereochemical analysis, and precise measurement in complex biological samples.

Chemical Synthesis and Derivatization Strategies of 7 Demethylrobustigenin

Total Synthesis Approaches for 7-Demethylrobustigenin and Related Isoflavones

The total synthesis of isoflavones like this compound can be achieved through several established routes, often involving the construction of the chromone (B188151) core followed by the introduction of the B-ring.

One of the most common and versatile methods for isoflavone (B191592) synthesis proceeds through a deoxybenzoin (B349326) intermediate. This approach involves the Friedel-Crafts acylation of a substituted phenol (B47542) with a phenylacetic acid derivative to form the deoxybenzoin, which is then cyclized to form the isoflavone core. For this compound, a plausible route would start with a suitably protected polyhydroxyphenol as the A-ring precursor.

Another powerful strategy for the construction of the isoflavone skeleton is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comacs.org This palladium-catalyzed reaction typically involves the coupling of a 3-halochromone with an arylboronic acid. mdpi.comresearchgate.net This method offers a convergent approach, allowing for the late-stage introduction of the B-ring, which is advantageous for creating a library of analogs for biological screening. For the synthesis of this compound, a 3-iodochromone corresponding to the A- and C-rings would be coupled with a dihydroxyphenylboronic acid.

A general representation of isoflavone synthesis via the deoxybenzoin route is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Substituted Phenol, Phenylacetic Acid, Lewis Acid (e.g., AlCl₃) | Deoxybenzoin |

| 2 | Cyclization | Formylating agent (e.g., N,N-dimethylformamide), base | Isoflavone |

A plausible synthetic scheme for this compound via the Suzuki-Miyaura coupling is as follows:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Chromone Formation | Substituted 2'-hydroxyacetophenone, appropriate reagents | 3-Iodochromone |

| 2 | Suzuki-Miyaura Coupling | 3-Iodochromone, Dihydroxyphenylboronic acid, Pd catalyst, base | This compound |

A significant challenge in the synthesis of polyhydroxylated isoflavones like this compound is achieving regioselectivity. The presence of multiple hydroxyl groups on both the A- and B-rings necessitates the use of protecting groups to ensure that reactions occur at the desired positions. The choice of protecting groups is crucial, as they must be stable under the reaction conditions and selectively removable.

Furthermore, in reactions such as Friedel-Crafts acylation, the regioselectivity of the acylation on the electron-rich aromatic ring can be difficult to control, potentially leading to a mixture of isomers. Similarly, during derivatization, achieving selective modification of one hydroxyl group over others requires careful optimization of reaction conditions and the use of specific reagents.

Derivatization and Chemical Modification for Structure-Activity Relationship (SAR) Probing

The biological activity of isoflavones can be significantly influenced by the nature and position of substituents on the isoflavone scaffold. Derivatization of this compound is therefore a key strategy to explore its structure-activity relationships (SAR) and to optimize its pharmacological properties.

The introduction of prenyl groups (3,3-dimethylallyl) is a common modification in the study of isoflavones, as prenylation often enhances biological activity, including antibacterial and antioxidant effects. nih.govmdpi.comwur.nl The increased lipophilicity of prenylated compounds may improve their interaction with biological membranes. researchgate.net

Prenylation can be achieved through various methods, including electrophilic substitution using prenyl bromide in the presence of a base. The regioselectivity of prenylation on the polyhydroxylated isoflavone core is a critical aspect, with different positions being more or less reactive depending on the electronic and steric environment.

Table of Potential Prenylated Derivatives of this compound:

| Derivative Name | Position of Prenylation | Potential Biological Impact |

| 6-Prenyl-7-demethylrobustigenin | C-6 | Enhanced antibacterial and antioxidant activity |

| 8-Prenyl-7-demethylrobustigenin | C-8 | Altered receptor binding affinity |

| 3'-Prenyl-7-demethylrobustigenin | C-3' | Modified metabolic stability |

Methylation and Demethylation: Selective methylation of hydroxyl groups or demethylation of methoxy (B1213986) groups can alter the hydrogen-bonding capacity and polarity of the molecule, which can impact its interaction with biological targets. For instance, methylation of hydroxyl groups can decrease antibacterial activity. mdpi.com

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can improve the water solubility and bioavailability of isoflavones. nih.gov Chemical or enzymatic glycosylation can be employed to generate various glycosides for biological evaluation. nih.gov

Examples of Hydroxyl and Methoxy Modifications:

| Modification | Reagents | Potential Effect on Activity |

| Methylation | Methyl iodide, base | Decrease in antioxidant activity, altered receptor binding |

| Demethylation | Boron tribromide (BBr₃) | Increase in estrogenic activity, altered metabolic profile |

| Glycosylation | Glycosyl donor, catalyst | Improved bioavailability, altered pharmacokinetics |

The synthesis of a diverse range of analogs is crucial for a comprehensive understanding of the SAR of this compound. This involves systematic modifications at various positions of the isoflavone core.

Strategies for Analog Synthesis:

B-Ring Modification: Utilizing a variety of substituted arylboronic acids in the Suzuki-Miyaura coupling allows for the introduction of different substitution patterns on the B-ring. This can probe the importance of the electronic and steric properties of this part of the molecule.

A-Ring Modification: Starting with different substituted phenols in the deoxybenzoin synthesis or chromone formation allows for the generation of analogs with modified A-rings.

Heterocyclic Analogs: Replacing the phenyl B-ring with various heterocyclic rings can lead to novel compounds with potentially different biological activities and selectivities.

The systematic synthesis and biological evaluation of these analogs are essential for identifying the key structural features required for the desired pharmacological effects of this compound.

Structure Activity Relationship Sar Studies of 7 Demethylrobustigenin and Its Analogs

Correlation of Structural Motifs with Biological Activities

The biological effects of isoflavones are intricately linked to the specific arrangement and nature of substituent groups on their core heterocyclic structure. These modifications can significantly alter a molecule's polarity, lipophilicity, and stereochemistry, thereby influencing its interaction with biological targets.

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the isoflavone (B191592) scaffold are primary determinants of their biological action.

Hydroxylation: Hydroxyl groups are known to be critical for the antioxidant properties of flavonoids, including isoflavones, by acting as hydrogen donors to neutralize free radicals. The hydroxylation pattern influences the molecule's ability to chelate metals and interact with enzyme active sites. For instance, in the well-studied isoflavones genistein (B1671435) and daidzein (B1669772), the hydroxyl groups at the 5 and 4' positions are considered important for their estrogenic and antioxidant activities. An increased number of hydroxyl groups can enhance water solubility and the potential for hydrogen bonding with biological receptors. mdpi.comnih.gov The diverse bioactivities of flavonoids are significantly influenced by different hydroxylation modifications, with hydroxylation at specific positions markedly enhancing their effects. nih.gov

Methoxylation: Conversely, the methylation of hydroxyl groups to form methoxy groups generally increases the lipophilicity of the isoflavone. mdpi.com This can lead to improved oral bioavailability and enhanced membrane permeability, potentially resulting in greater intracellular concentrations. However, O-methylation can also decrease the estrogenicity of isoflavones. For example, formononetin (B1673546) and biochanin A, which are methoxylated derivatives of daidzein and genistein respectively, exhibit lower binding affinity for estrogen receptors. researchgate.net The antiproliferative activity of flavones has been shown to be influenced by the methoxylation/hydroxylation pattern, with 5,4'- and 3',4'-dihydroxyl moieties being particularly important. nih.gov

The following table illustrates the general influence of hydroxylation and methoxylation on the biological activities of isoflavones, providing a basis for predicting the behavior of 7-demethylrobustigenin analogs.

| Compound Name | Parent Isoflavone | Key Structural Difference | General Impact on Biological Activity |

| Genistein | - | 5, 7, 4'-trihydroxy | High antioxidant and estrogenic activity |

| Daidzein | - | 7, 4'-dihydroxy | Moderate antioxidant and estrogenic activity |

| Formononetin | Daidzein | 4'-methoxy | Decreased estrogenic activity, increased lipophilicity |

| Biochanin A | Genistein | 4'-methoxy | Decreased estrogenic activity, increased lipophilicity |

The addition of a prenyl group (a five-carbon isoprenoid unit) to the isoflavone skeleton is a significant structural modification that often leads to enhanced biological activity. Prenylation increases the lipophilicity of the molecule, which can improve its interaction with cell membranes and hydrophobic binding pockets of proteins. researchgate.net This modification has been associated with a range of enhanced pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.net

Several studies have demonstrated that prenylation can enhance the bioavailability and biological activity of dietary flavonoids. nih.gov The increased lipophilicity of prenylated isoflavonoids is thought to contribute to their strong affinity for biological membranes, leading to greater bioavailability and more potent effects compared to their non-prenylated counterparts. researchgate.net For example, the prenyl group can facilitate the anchoring of the molecule to the cell membrane, thereby modulating the function of membrane-bound enzymes and receptors.

In the context of this compound, which is a prenylated isoflavone, the prenyl group is expected to be a key contributor to its biological profile. Analogs with modified or relocated prenyl groups would be valuable for probing the specific interactions of this moiety with its biological targets.

The table below provides examples of how prenylation can affect the biological activity of isoflavones.

| Compound Name | Parent Isoflavone | Presence of Prenyl Group | Observed Effect on Biological Activity |

| 8-Prenylnaringenin | Naringenin (B18129) | Yes | Enhanced estrogenic activity |

| Icaritin | Kaempferol | Yes | Enhanced anti-inflammatory and anticancer activity |

| Wighteone | Genistein | Yes | Potent antimicrobial activity |

| Licoisoflavone A | - | Yes | Significant anti-inflammatory and antioxidant effects |

Computational Approaches to SAR

In modern drug discovery, computational methods are indispensable tools for elucidating SAR, predicting the activity of novel compounds, and optimizing lead structures. These in silico techniques offer a rapid and cost-effective means to explore the vast chemical space of potential analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijsrcseit.com This method allows for the visualization of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a protein. For isoflavones, molecular docking studies have been employed to understand their binding modes with various targets, including estrogen receptors and enzymes. nih.govmdpi.com By docking this compound and its virtual analogs into the active sites of relevant biological targets, it is possible to predict their binding affinities and rationalize their biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. mdpi.com These models can then be used to predict the activity of new, untested compounds. nih.gov

For a series of this compound analogs, a QSAR study could identify the key physicochemical properties that are most influential for a specific biological endpoint. For example, a 3D-QSAR model could highlight the regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. mdpi.comresearchgate.net Such models serve as valuable predictive tools to guide the rational design of more potent and selective analogs of this compound. mdpi.com

The following table lists some common molecular descriptors used in QSAR studies of flavonoids and their potential relevance to the SAR of this compound.

| Descriptor Type | Example Descriptors | Relevance to SAR |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to reactivity, ability to participate in charge-transfer interactions. nih.gov |

| Steric | Molecular weight, Molar refractivity | Influences how the molecule fits into a binding site. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

| Hydrophobic | LogP | Relates to membrane permeability and hydrophobic interactions. |

| 3D-Descriptors | Surface area, Volume | Provides information about the three-dimensional shape and size of the molecule. |

Advancements in Biotechnological Production of this compound Remain an Emerging Field

Research into the metabolic engineering and large-scale biotechnological production of the specific isoflavonoid (B1168493) this compound is still in its nascent stages. While significant progress has been made in the microbial production of other isoflavonoids like genistein and daidzein, detailed strategies and dedicated research findings for this compound are not yet extensively available in publicly accessible scientific literature. The following sections outline the general principles and methodologies that would be applied for its production, based on established techniques for related compounds.

Future Research Directions and Emerging Applications

Unexplored Biosynthetic Pathways and Enzymes for Isoflavonoid (B1168493) Diversification

The biosynthesis of isoflavonoids in plants is a complex process involving a series of enzymatic reactions. While the core pathways are generally understood, the specific enzymes and regulatory networks that lead to the vast diversity of isoflavonoid structures, including 7-demethylrobustigenin, remain partially uncharted.

Future research will likely focus on the discovery and characterization of novel enzymes that contribute to isoflavonoid diversification. Techniques such as genome mining and transcriptomic analysis of isoflavonoid-producing plants can reveal candidate genes involved in these pathways. For instance, the editing of genes essential for isoflavone (B191592) biosynthesis, such as 2-hydroxyisoflavanone (B8725905) synthase (IFS), has been shown to redirect metabolic flux towards the accumulation of other flavonoids nih.gov. This highlights the potential for genetic manipulation to not only understand but also to engineer the production of specific isoflavonoids.

By identifying and characterizing the enzymes responsible for modifications such as demethylation, hydroxylation, and glycosylation, researchers can gain a more complete picture of how compounds like this compound are synthesized in nature. This knowledge could then be harnessed for the biotechnological production of these compounds, offering a sustainable alternative to chemical synthesis.

Table 1: Key Areas for Future Research in Isoflavonoid Biosynthesis

| Research Area | Description | Potential Impact on this compound |

| Enzyme Discovery | Identification and characterization of novel enzymes (e.g., methyltransferases, hydroxylases) involved in the later steps of isoflavonoid biosynthesis. | Elucidation of the specific enzymatic steps leading to the formation of this compound. |

| Regulatory Network Analysis | Unraveling the transcription factors and signaling pathways that regulate the expression of biosynthetic genes. | Enabling the targeted upregulation of this compound production in plants or microbial hosts. |

| Metabolic Engineering | Utilizing synthetic biology tools to reconstruct and optimize isoflavonoid biosynthetic pathways in microbial or plant chassis. | Development of sustainable and scalable production platforms for this compound. |

Advanced Computational and AI-Driven Approaches in Drug Discovery and Development

The process of drug discovery and development is notoriously time-consuming and expensive. beilstein-journals.orgbeilstein-journals.org However, advanced computational methods and artificial intelligence (AI) are revolutionizing this landscape and hold immense promise for accelerating the development of this compound as a therapeutic agent. cas.org

Computer-aided drug discovery (CADD) encompasses a range of in silico techniques that can be applied to identify and optimize lead compounds. beilstein-journals.orgbeilstein-journals.org For this compound, these methods can be used to predict its potential biological targets, elucidate its mechanism of action, and design more potent and selective derivatives.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. imrpress.com For this compound, docking studies can help identify potential protein targets and understand the molecular interactions that govern its biological activity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov A pharmacophore model for this compound can be used to screen large compound libraries for molecules with similar activity.

Virtual High-Throughput Screening (vHTS): This approach uses computational methods to screen vast libraries of virtual compounds against a biological target. beilstein-journals.org This can rapidly identify novel compounds with potential therapeutic effects similar to or better than this compound.

Table 2: Application of Computational and AI Approaches to this compound Research

| Approach | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding modes to potential protein targets. | Identification of key molecular interactions and potential mechanisms of action. |

| Pharmacophore Modeling | Developing a 3D model of essential features for biological activity. | Facilitating the discovery of novel compounds with similar therapeutic potential. |

| AI-based Predictive Modeling | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Early assessment of drug-likeness and potential liabilities, guiding lead optimization. |

| Machine Learning on "Omics" Data | Integrating genomic, proteomic, and metabolomic data to identify drug targets and biomarkers. | A deeper understanding of the systems-level effects of this compound. |

Integration of Omics Technologies for Comprehensive Understanding of Biological Systems

To fully comprehend the biological effects of this compound, a holistic approach that considers its impact on the entire biological system is necessary. The integration of various "omics" technologies provides a powerful framework for achieving this comprehensive understanding. nih.gov These high-throughput methods allow for the simultaneous measurement of thousands of molecules, providing a snapshot of the cellular state in response to a particular stimulus.

The primary omics disciplines include:

Genomics: The study of the complete set of DNA within an organism. Genomic approaches can identify genetic variations that may influence an individual's response to this compound.

Transcriptomics: The analysis of all RNA molecules in a cell or organism. nih.gov Transcriptomics can reveal how this compound alters gene expression patterns, providing insights into the cellular pathways it modulates. mdpi.com

Proteomics: The large-scale study of proteins. nih.gov Proteomics can identify changes in protein expression and post-translational modifications in response to this compound, directly linking it to cellular functions.

Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov Metabolomics can reveal changes in metabolic pathways affected by this compound. mdpi.com

By integrating data from these different omics levels, researchers can construct a more complete picture of the mechanism of action of this compound. nih.gov For example, a transcriptomic study might reveal that this compound upregulates the expression of genes involved in a particular signaling pathway. A subsequent proteomic analysis could then confirm that the corresponding proteins are also more abundant, and a metabolomic study could show changes in the levels of metabolites downstream of this pathway. This multi-omics approach provides a robust and systems-level understanding of the biological effects of this compound.

Table 3: Integration of Omics Technologies in this compound Research

| Omics Technology | Information Gained | Contribution to Understanding this compound |

| Genomics | Genetic variations influencing response. | Identification of patient populations most likely to benefit from treatment. |

| Transcriptomics | Changes in gene expression profiles. | Elucidation of the cellular pathways modulated by the compound. |

| Proteomics | Alterations in protein expression and modifications. | Understanding the functional consequences of gene expression changes. |

| Metabolomics | Fluctuations in endogenous metabolite levels. | Revealing the impact on cellular metabolism and biochemical pathways. |

Q & A

Q. What are common pitfalls in interpreting this compound’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.